Biotin-Oxytocin Conjugate: A Comprehensive Technical Guide for Researchers
Biotin-Oxytocin Conjugate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of biotin-oxytocin conjugates. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug development, and molecular biology, with a particular focus on the oxytocin receptor and its signaling pathways.
Chemical Structure and Properties
Biotin-oxytocin is a chemically modified form of the neuropeptide hormone oxytocin, where a biotin molecule is covalently attached to the N-terminus of the oxytocin peptide chain. This conjugation allows for the specific detection, purification, and study of oxytocin-receptor interactions due to the high-affinity binding of biotin to avidin and streptavidin proteins.
The fundamental structure consists of the nine-amino-acid peptide oxytocin (CYIQNCPLG-NH2) with a disulfide bridge between the two cysteine residues, and a biotin molecule linked to the N-terminal cysteine.
Chemical Structure of N-terminal Biotinylated Oxytocin:
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IUPAC Name: (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dthia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
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Molecular Formula: C₅₃H₈₀N₁₄O₁₄S₃[1]
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Molecular Weight: 1233.5 g/mol [1]
Physicochemical Properties
The physicochemical properties of biotin-oxytocin are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 1233.5 g/mol | [1] |
| Molecular Formula | C₅₃H₈₀N₁₄O₁₄S₃ | [1] |
| Amino Acid Sequence | Biotin-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ (Disulfide bridge: 1-6) | [2] |
| Purity (typical) | ≥95% (by HPLC) | [2] |
| Form | Lyophilized powder | [2] |
| Storage Conditions | -20°C | [2] |
Biological Activity and Receptor Interactions
Biological Activity of Biotinylated Oxytocin Analogs
The biological activities of several biotinylated oxytocin analogs have been assessed through bioassays measuring uterine contraction and milk ejection.[3]
| Analog | Uterine Activity (without Mg²⁺) (IU/mg) | Uterine Activity (with Mg²⁺) (IU/mg) | Milk Ejection Activity (IU/mg) |
| Biotin coupled to Lysine at position 4 | 11 and 23 | 38 and 11 | 33 and 13 |
| Biotin coupled to Lysine at position 8 | 147 | 509 | 247 |
Source: Adapted from a study on fluorescent, photoaffinity, and biotinyl analogs of oxytocin.[3]
Oxytocin Receptor Binding and Functional Activity (Unmodified Oxytocin)
The following tables summarize the binding affinity and functional activity of the parent compound, oxytocin, at its receptor. This data provides a reference for the expected activity of biotin-oxytocin conjugates.
Table 2: Binding Affinity of Oxytocin for the Oxytocin Receptor
| Parameter | Value Range | Cell Type/Species |
| Kd (Dissociation Constant) | 0.56 nM - 9.32 nM | Varies with measurement method, species, and cell type. |
Source: Based on a meta-analysis of oxytocin-oxytocin receptor binding studies.
Table 3: Functional Activity of Oxytocin at the Oxytocin Receptor
| Parameter | Value | G-Protein Pathway |
| EC50 (Half maximal effective concentration) | 2.16 nM | Gq activation |
| EC50 | 11.5 - 91.8 nM | Gi/o activation |
Source: Data from studies on oxytocin receptor-G protein coupling.
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of N-terminal biotinylated oxytocin.
Synthesis of N-terminal Biotinylated Oxytocin
A common method for the synthesis of biotin-oxytocin is through solid-phase peptide synthesis (SPPS) of the oxytocin peptide, followed by selective N-terminal biotinylation.
Protocol for N-terminal Biotinylation:
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Peptide Dissolution: Dissolve the purified oxytocin peptide in a non-amine-containing buffer at a pH of 6.5 (e.g., 50 mM phosphate buffer).[4]
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Biotin Reagent Preparation: Prepare a stock solution of an NHS-ester of biotin, such as NHS-LC-Biotin, in an organic solvent like DMF or DMSO.[4]
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Conjugation Reaction: Add the biotin reagent solution to the peptide solution. The reaction is typically carried out at 4°C for several hours to overnight. A molar excess of the biotin reagent is used to ensure complete biotinylation of the N-terminus. The lower pH of the reaction buffer favors the biotinylation of the N-terminal α-amino group over the ε-amino group of any lysine residues.[4]
Purification
Purification of the biotin-oxytocin conjugate is crucial to remove unreacted peptide, excess biotin reagent, and any side products.
Protocol for Purification by High-Performance Liquid Chromatography (HPLC):
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Column: A reversed-phase C18 column is typically used.
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Mobile Phases: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly employed.
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Detection: The peptide is detected by UV absorbance at 220 nm or 280 nm.
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Fraction Collection: Fractions corresponding to the biotin-oxytocin conjugate peak are collected.
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Lyophilization: The collected fractions are lyophilized to obtain the purified product as a powder.
Characterization
The identity and purity of the biotin-oxytocin conjugate are confirmed using mass spectrometry and HPLC analysis.
Protocol for Characterization by MALDI-TOF Mass Spectrometry:
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Sample Preparation: The purified peptide is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
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Analysis: The sample is analyzed using a MALDI-TOF mass spectrometer to determine the molecular weight of the conjugate, confirming the successful addition of the biotin moiety.
Signaling Pathways and Visualizations
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq and Gi/o pathways.[5]
Oxytocin Receptor Signaling Pathway
Upon binding of oxytocin (or its biotinylated analog), the receptor undergoes a conformational change, leading to the activation of Gq and/or Gi/o proteins.
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Gq Pathway: Activated Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
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Gi/o Pathway: Activation of Gi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
The following diagram illustrates the general signaling pathway of the oxytocin receptor.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis, purification, and characterization of biotin-oxytocin.
Caption: Experimental workflow for Biotin-Oxytocin.
Conclusion
This technical guide provides a detailed overview of the chemical and biological properties of N-terminal biotinylated oxytocin. The provided protocols and data serve as a valuable resource for researchers utilizing this important tool to investigate the oxytocin system. While direct quantitative data on the binding affinity and functional potency of the N-terminal biotinylated conjugate remains an area for further investigation, the information presented on the parent compound and related analogs offers a strong foundation for experimental design and data interpretation. The use of biotin-oxytocin will undoubtedly continue to contribute to a deeper understanding of oxytocin receptor pharmacology and its role in various physiological processes.
References
- 1. Synthesis and biological activity of oxytocin analogues containing unnatural amino acids in position 9: structure activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent, photoaffinity, and biotinyl analogs of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of receptor proteins using affinity cross-linking with biotinylated ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
